An In-depth Technical Guide to the Physical Properties of 3-Bromo-2,4-dimethylphenol
An In-depth Technical Guide to the Physical Properties of 3-Bromo-2,4-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,4-dimethylphenol is a halogenated aromatic organic compound with the chemical formula C₈H₉BrO.[1] As a substituted phenol, its chemical behavior and physical properties are influenced by the hydroxyl group, the bromine atom, and the two methyl groups attached to the benzene ring. This guide provides a comprehensive overview of the core physical properties of 3-Bromo-2,4-dimethylphenol, offering a foundational understanding for its application in research and development, particularly in the synthesis of more complex molecules for pharmaceuticals and other advanced materials. The information presented herein is a synthesis of available experimental data and high-quality predicted values to provide a robust resource for laboratory professionals.
Chemical Identity and Structure
| Identifier | Value | Source |
| IUPAC Name | 3-Bromo-2,4-dimethylphenol | PubChem[1] |
| CAS Number | 74571-81-6 | PubChem[1] |
| Molecular Formula | C₈H₉BrO | PubChem[1] |
| Molecular Weight | 201.06 g/mol | PubChem[1] |
| Canonical SMILES | CC1=C(C(=C(C=C1)O)C)Br | PubChem[1] |
| InChI Key | ARFXFBQNZCNFHV-UHFFFAOYSA-N | PubChem[1] |
graph "Molecular_Structure_of_3-Bromo-2,4-dimethylphenol" { layout=neato; node [shape=plaintext]; edge [color="#202124"];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O [label="O"]; H_O [label="H"]; Br [label="Br"]; C_Me1 [label="CH₃"]; C_Me2 [label="CH₃"];
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
C1 -- O; O -- H_O;
C2 -- C_Me1; C3 -- Br; C4 -- C_Me2;
// Positioning for a clear representation C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; O [pos="0,2.5!"]; H_O [pos="-0.8,2.9!"]; Br [pos="-2.6,-1.5!"]; C_Me1 [pos="-2.6,1.5!"]; C_Me2 [pos="0,-2.8!"]; }
Caption: 2D Molecular Structure of 3-Bromo-2,4-dimethylphenol.
Core Physical Properties
The physical properties of 3-Bromo-2,4-dimethylphenol are summarized in the table below. It is important to note that while some data is available from commercial suppliers, experimental values for several key properties are not readily found in the literature. In such cases, high-quality predicted data is provided and clearly indicated.
| Property | Value | Source |
| Appearance | White to red powder | Advanced ChemBlocks[2] |
| Melting Point | Predicted: 55-61 °C | Chemspace |
| Boiling Point | Predicted: 245.8 ± 25.0 °C at 760 mmHg | Chemspace |
| Density | Predicted: 1.45±0.1 g/cm³ | Chemspace |
| Purity | 95% | Advanced ChemBlocks[2] |
Melting Point
The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress and broaden the melting point range.
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Sample Preparation: A small amount of the dry, finely powdered 3-Bromo-2,4-dimethylphenol is placed on a clean, dry watch glass.
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Capillary Tube Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of packed solid is obtained.[3][4]
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Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.
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Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be done to estimate the approximate melting point. Subsequently, a new sample is heated slowly (1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting point range.[4]
Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is an important physical constant for characterizing liquids.
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Sample Preparation: A small amount of 3-Bromo-2,4-dimethylphenol is placed in a small test tube or a fusion tube.
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Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.
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Heating: The assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).
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Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.
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Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density
Density is the mass of a substance per unit volume. It is a fundamental physical property that can be used for substance identification and to understand its physical behavior.
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Pycnometer Calibration: The mass of a clean, dry pycnometer (a small glass flask of known volume) is accurately determined. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and its mass is measured again.
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Sample Measurement: The pycnometer is emptied, dried, and filled with a solution of 3-Bromo-2,4-dimethylphenol in a suitable solvent of known density, or with the molten compound if it is a liquid at a convenient temperature. The mass is then measured.
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Calculation: The density of the sample is calculated using the masses and the known volume of the pycnometer and the density of the reference liquid.
Solubility Profile
The solubility of 3-Bromo-2,4-dimethylphenol is a key parameter for its handling, formulation, and reaction chemistry. As a substituted phenol, it is expected to be sparingly soluble in water and soluble in many organic solvents.
| Solvent | Predicted Solubility |
| Water | Slightly soluble |
| Ethanol | Soluble |
| Diethyl Ether | Soluble |
| Chloroform | Soluble |
| Acetone | Soluble |
| Toluene | Soluble |
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Sample Preparation: A small, measured amount of 3-Bromo-2,4-dimethylphenol (e.g., 10 mg) is placed in a series of small test tubes.
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Solvent Addition: A measured volume of each solvent to be tested (e.g., 1 mL) is added to a separate test tube.
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Observation: The mixture is agitated (e.g., by vortexing) for a set period. The visual observation of whether the solid dissolves completely, partially, or not at all determines the qualitative solubility. For liquid-liquid miscibility, the formation of a single phase or two distinct phases is observed.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the two methyl groups. The chemical shifts and splitting patterns of the aromatic protons will be influenced by the positions of the hydroxyl, bromo, and methyl substituents. The hydroxyl proton will likely appear as a broad singlet, the position of which is dependent on concentration and solvent. The two methyl groups will each give a singlet, with their chemical shifts influenced by their position on the aromatic ring.
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¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached substituents. The carbon bearing the hydroxyl group is expected to be the most downfield-shifted aromatic carbon, while the carbons of the methyl groups will appear in the upfield region of the spectrum.
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Sample Weighing: An appropriate amount of 3-Bromo-2,4-dimethylphenol (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed.
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Solvent Addition: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer to NMR Tube: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to a height of about 4-5 cm.
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Capping and Labeling: The NMR tube is securely capped and properly labeled before being placed in the NMR spectrometer.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Bromo-2,4-dimethylphenol will exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations of the methyl groups and the aromatic ring will appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol will likely be in the 1200-1260 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.
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Sample Preparation: A small amount of the solid 3-Bromo-2,4-dimethylphenol is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory of the FTIR spectrometer.
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Data Acquisition: The spectrum is recorded by acquiring a number of co-added scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis.
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Data Processing: The resulting spectrum is processed (e.g., baseline correction) to yield the final IR spectrum.
Mass Spectrometry (MS)
The mass spectrum of 3-Bromo-2,4-dimethylphenol will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns will likely involve the loss of the bromine atom, a methyl group, or other characteristic fragments of substituted phenols.
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Sample Preparation: A dilute solution of 3-Bromo-2,4-dimethylphenol is prepared in a volatile organic solvent (e.g., dichloromethane, methanol).
-
Injection: A small volume of the solution (typically 1 µL) is injected into the gas chromatograph (GC).
-
Separation: The compound is vaporized and separated from other components on a capillary column.
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Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.
Safety and Handling
3-Bromo-2,4-dimethylphenol is classified as a hazardous substance.[1]
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GHS Hazard Statements:
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place.[2]
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Conclusion
This technical guide provides a detailed overview of the key physical properties of 3-Bromo-2,4-dimethylphenol. While a lack of readily available experimental data for some properties necessitates the use of high-quality predictions, the information compiled, along with the detailed experimental protocols, offers a valuable resource for researchers and professionals. A thorough understanding of these physical properties is fundamental for the safe and effective use of this compound in synthetic chemistry and drug development.
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